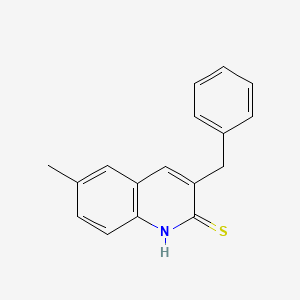
3-Benzyl-6-methylquinoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-methylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with benzyl and methyl substituents, as well as a thione group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-methylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to produce larger quantities of the compound, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-Benzyl-6-methylquinoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
3-Benzyl-6-methylquinoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Benzyl-6-methylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thione group may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
2-Phenethyl-3-benzyl-6-methylquinoline: Similar structure but lacks the thione group.
6-Methylquinoline-2(1H)-thione: Similar core structure but lacks the benzyl group.
3-Benzylquinoline-2(1H)-thione: Similar structure but lacks the methyl group.
Uniqueness
3-Benzyl-6-methylquinoline-2(1H)-thione is unique due to the presence of both benzyl and methyl substituents along with the thione group. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
特性
CAS番号 |
918518-94-2 |
|---|---|
分子式 |
C17H15NS |
分子量 |
265.4 g/mol |
IUPAC名 |
3-benzyl-6-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C17H15NS/c1-12-7-8-16-14(9-12)11-15(17(19)18-16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19) |
InChIキー |
LBQZIFIGOFGGSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=S)C(=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
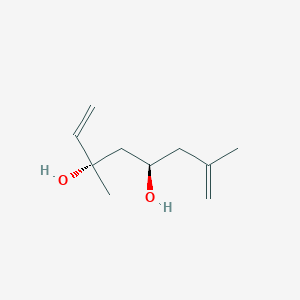
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
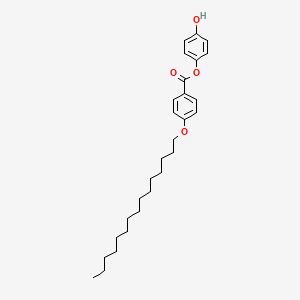


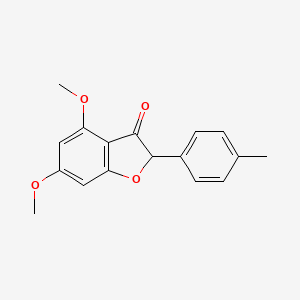
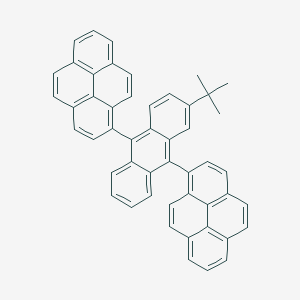
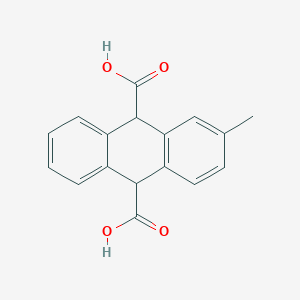
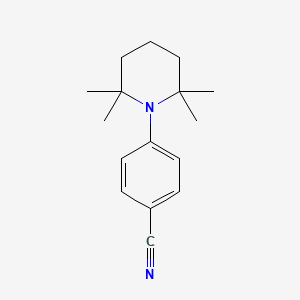
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)

